molecular formula C9H8BrClO2 B138075 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine CAS No. 129888-79-5

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine

Cat. No. B138075
M. Wt: 263.51 g/mol
InChI Key: MJTVUEYQWXWQKF-UHFFFAOYSA-N
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Description

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound that belongs to the family of benzodioxines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the brain. It has also been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols when working with it in the lab.

Future Directions

There are several future directions for research on 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Another area of interest is its potential use in combination with other drugs to enhance their anti-cancer properties. Overall, 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

The synthesis of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine involves the reaction of 2-bromoanisole with formaldehyde and hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine with high purity.

properties

IUPAC Name

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTVUEYQWXWQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383922
Record name 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine

CAS RN

129888-79-5
Record name 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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